molecular formula C10H17NO B13167070 2-(Piperidin-2-yl)cyclopentan-1-one

2-(Piperidin-2-yl)cyclopentan-1-one

Cat. No.: B13167070
M. Wt: 167.25 g/mol
InChI Key: PXVLJENTVLYVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C10H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclopentanone, a five-membered cyclic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of piperidine with cyclopentanone under acidic or basic conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Another method involves the use of organophotocatalysis, where a [1+2+3] strategy is employed to synthesize 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This method offers a one-step access to diverse substituted 2-piperidinones under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The piperidine ring and cyclopentanone moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of piperidine and cyclopentanone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-piperidin-2-ylcyclopentan-1-one

InChI

InChI=1S/C10H17NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-9,11H,1-7H2

InChI Key

PXVLJENTVLYVBM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.